4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine (Compound 1) is a pyrazolo[1,5-a]pyrazine derivative with a molecular formula of C₂₀H₁₆FN₃OS and a molecular weight of 365.426 g/mol . Its structure features a 3-fluorobenzylthio group at position 4 and a 4-methoxyphenyl substituent at position 2.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-25-17-7-5-15(6-8-17)18-12-19-20(22-9-10-24(19)23-18)26-13-14-3-2-4-16(21)11-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBZXPMKHUYXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrazine family. It features a unique bicyclic structure characterized by a pyrazolo[1,5-a]pyrazine core, further substituted with a 3-fluorobenzylthio group and a 4-methoxyphenyl group. The molecular formula for this compound is C20H16FN3OS . The presence of these substituents contributes to its distinctive chemical properties and potential biological activities.
Potential Applications
- Medicinal Chemistry: The structural complexity of this compound makes it an interesting candidate for various applications in medicinal chemistry.
- Material Science: This compound also has potential applications in material science.
- Modulating Enzyme Activities: Interaction studies have indicated that this compound may bind to various biological targets, which can modulate enzyme activities.
- Influencing Signaling Pathways: This compound can influence signaling pathways within cells.
Further research is necessary to elucidate specific targets and mechanisms involved in its biological activity.
Structural Diversity
The uniqueness of this compound lies in its combination of both the 3-fluorobenzylthio and 4-methoxyphenyl groups. This specific arrangement may confer distinct chemical reactivity and biological properties compared to similar compounds, allowing for tailored applications in drug development and material science.
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Similar core with different halogen substitution | Potentially different biological activity due to chlorine |
| 4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Fluorinated benzylthio group | May exhibit different reactivity patterns due to fluorine |
| 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine | Variation in substituents on pyrazole core | Distinct pharmacological properties compared to chlorobenzene derivatives |
Mechanism of Action
The mechanism of action of 4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with specific receptors on the cell surface .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Physicochemical Properties
The table below compares Compound 1 with key structural analogs, focusing on substituents, molecular weights, and noted properties:
Key Observations:
Biological Activity
4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique structural features include a bicyclic core substituted with a 3-fluorobenzylthio group and a 4-methoxyphenyl group, which contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is CHFO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 1261000-43-4 |
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer treatment and enzyme modulation.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Interaction studies indicate that it can bind to multiple biological targets, potentially modulating enzyme activities and influencing cellular signaling pathways. Further research is required to elucidate specific targets and mechanisms.
For instance, similar compounds within the pyrazolo family have demonstrated significant anticancer activity against various cell lines. A related study reported that derivatives of pyrazolo[1,2,4]triazole exhibited IC values as low as 0.15 μM against MCF-7 cancer cells, suggesting a promising avenue for further exploration of pyrazolo derivatives like this compound in cancer therapeutics .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors involved in cancer progression. For example, compounds with similar structures have been shown to inhibit key kinases involved in tumor growth and metastasis .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar pyrazolo compounds:
- Cytotoxicity Studies : In vitro assays on cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) have shown promising results for pyrazolo derivatives with IC values indicating potent cytotoxicity.
- Mechanistic Insights : Research has demonstrated that certain pyrazolo compounds can induce apoptosis through pathways involving caspases and can also trigger autophagy by modulating mTOR signaling .
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications in substituent groups significantly influence the biological activity of pyrazolo derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
